3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
Description
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-27-7) is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety at positions [4,3-c]. Its molecular formula is C₆H₃BrClN₃, with a molar mass of 257.47 g/mol . The compound is characterized by halogen substituents at positions 3 (bromine) and 6 (chlorine), which enhance its reactivity in substitution and cross-coupling reactions .
Structurally, X-ray crystallography of related pyrazolo[4,3-c]pyridine derivatives (e.g., 6f, 6p, and 7e) confirms the planar geometry of the fused ring system, with substituents influencing electronic distribution and intermolecular interactions . The compound is commercially available in 95%+ purity, with suppliers such as BLDpharm and Combi-Blocks offering quantities ranging from 100 mg to 10 g .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZWQVFHBHLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Challenges
- Weak Bioactivity: Pyrazolo[4,3-c]pyridines often require additional functional groups (e.g., methoxy, amino) to enhance therapeutic efficacy .
- Synthetic Limitations : Scalability issues arise in multi-step syntheses, particularly in controlling regioselectivity during halogenation .
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